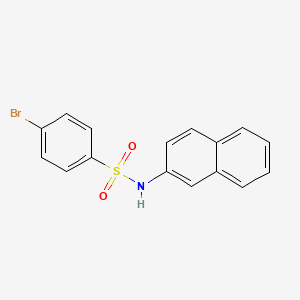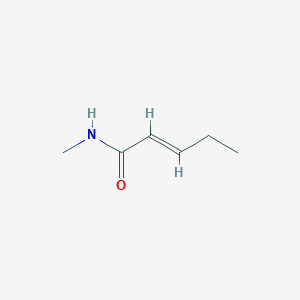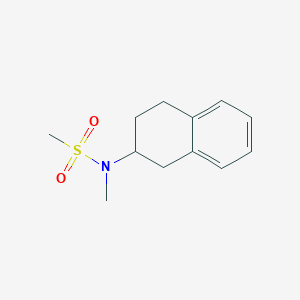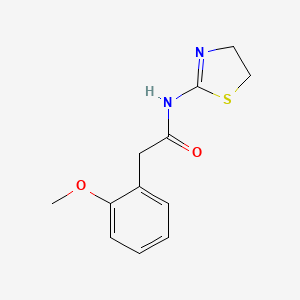![molecular formula C13H17F3N2O B7549941 [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. TAK-659 has shown promise in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In
Wirkmechanismus
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol binds to BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that promote the survival and proliferation of cancer cells. In addition, [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been shown to induce apoptosis, or programmed cell death, in cancer cells. By targeting BTK and inducing apoptosis, [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has the potential to be an effective treatment for B-cell malignancies.
Biochemical and Physiological Effects:
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been shown to have potent anti-tumor activity in preclinical studies. In addition to inhibiting BTK, [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been shown to inhibit other kinases that are involved in B-cell receptor signaling, including AKT and ERK. [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is its specificity for BTK, which reduces the risk of off-target effects. [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is its potential for drug resistance, as mutations in BTK can reduce the efficacy of the drug.
Zukünftige Richtungen
There are several future directions for the development of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol. One area of focus is the development of combination therapies that target multiple pathways involved in B-cell receptor signaling. Another area of focus is the identification of biomarkers that can predict response to [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol, which could help to guide patient selection and treatment strategies. Finally, clinical trials are needed to evaluate the safety and efficacy of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol in patients with B-cell malignancies.
Synthesemethoden
The synthesis of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol involves several steps, including the reaction between 2-chloro-5-trifluoromethylpyridine and cyclohexylmagnesium bromide, followed by hydrolysis and reduction. The final product is obtained as a white solid with a purity of greater than 98%.
Wissenschaftliche Forschungsanwendungen
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cell malignancies, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-3-6-12(17-7-10)18-11-4-1-9(8-19)2-5-11/h3,6-7,9,11,19H,1-2,4-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICTWNJWPVPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)

![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)

![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)
![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)



